

# A Comparative Review of Next-Generation SARMs: Focus on S23

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of the next-generation Selective Androgen Receptor Modulator (SARM) S23 with other notable SARMs, including LGD-4033, RAD-140, and Ostarine. The information is compiled from various preclinical studies and is intended for an audience engaged in research and drug development.

#### **Introduction to Next-Generation SARMs**

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors (ARs). Unlike traditional anabolic-androgenic steroids (AAS), which can exert significant androgenic effects on various tissues, SARMs are designed to preferentially target anabolic activity in muscle and bone while minimizing effects on androgenic tissues such as the prostate and seminal vesicles. This selectivity presents a promising therapeutic window for conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia.

S23 is a potent, non-steroidal SARM that has demonstrated a high binding affinity for the androgen receptor. Preclinical studies have highlighted its significant anabolic effects on muscle and bone, as well as its potential as a male hormonal contraceptive due to its dose-dependent suppression of spermatogenesis. This review will compare the available preclinical data for S23 with other well-characterized SARMs to provide a comparative framework for research and development purposes.



### **Comparative Preclinical Data**

The following table summarizes key quantitative data from preclinical studies on S23 and other next-generation SARMs. It is important to note that these studies were conducted in various animal models and under different experimental conditions, which should be taken into consideration when making direct comparisons.

| Parameter                                    | S23                                                          | LGD-4033                                                                                  | RAD-140                                                                   | Ostarine (MK-<br>2866)                                   |
|----------------------------------------------|--------------------------------------------------------------|-------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|----------------------------------------------------------|
| Binding Affinity<br>(Ki)                     | 1.7 nM                                                       | ~1 nM                                                                                     | 7 nM                                                                      | Data not readily<br>available in<br>comparable<br>format |
| Anabolic Activity<br>(Levator Ani<br>Muscle) | Significant dose-<br>dependent<br>increase in<br>muscle mass | High anabolic potency, greater than 500-fold selectivity for muscle over prostate in rats | Potent anabolic<br>effects<br>demonstrated in<br>primate studies          | Demonstrated<br>anabolic effects<br>on muscle tissue     |
| Androgenic<br>Activity (Prostate<br>Weight)  | Lower than testosterone at anabolic equivalent doses         | Highly selective for muscle over prostate                                                 | Mostly ghosts<br>the prostate<br>while being a<br>strong muscle<br>binder | Lower androgenic activity compared to testosterone       |
| Animal Model for<br>Key Anabolic<br>Data     | Castrated Male<br>Rats                                       | Rat models                                                                                | Rats and<br>Primates                                                      | Ovariectomized<br>Rats                                   |
| Reported Effects<br>on Fat Mass              | Dose-dependent reduction in fat mass                         | Aids in fat loss                                                                          | Secondary fat-<br>loss effects                                            | Affects adipocyte metabolism                             |
| Testosterone<br>Suppression                  | Significant<br>suppression of<br>LH and FSH                  | Dose-dependent suppression of testosterone                                                | Guaranteed<br>natural test<br>suppression                                 | Can lead to testosterone suppression                     |



# Experimental Protocols Androgen Receptor Binding Assay (Illustrative Protocol)

The determination of a SARM's binding affinity (Ki) for the androgen receptor is a critical initial step in its characterization. A typical competitive binding assay involves the following steps:

- Preparation of Receptor Source: Human androgen receptors are expressed in a suitable cell line (e.g., CHO or HEK293 cells). The cells are harvested, and a cytosolic extract containing the AR is prepared.
- Radioligand: A high-affinity radiolabeled androgen, such as [3H]-mibolerone, is used as the ligand that will be displaced by the test compound.
- Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test SARM (e.g., S23).
- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.
   Bound and free radioligand are then separated, typically by filtration through a glass fiber filter.
- Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor SARM. The IC50 (the concentration of the SARM that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

## In Vivo Assessment of Anabolic and Androgenic Activity in a Castrated Rat Model (as per S23 study)

This model is a standard for evaluating the tissue selectivity of SARMs.

Animal Model: Male rats are surgically castrated to remove endogenous androgens. This
allows for the direct assessment of the effects of the administered SARM.



- Dosing: The castrated rats are treated with the test SARM (e.g., S23) at various doses, typically administered daily via oral gavage or subcutaneous injection for a specified period (e.g., 14 days). A vehicle control group (receiving only the delivery solution) and a testosterone-treated group are included for comparison.
- Tissue Collection: At the end of the treatment period, the animals are euthanized, and target tissues are carefully dissected and weighed. These include:
  - Anabolic tissue: Levator ani muscle.
  - Androgenic tissues: Prostate and seminal vesicles.
- Data Analysis: The weights of the levator ani muscle, prostate, and seminal vesicles are
  normalized to the body weight of the animal. The anabolic and androgenic potency of the
  SARM is determined by its ability to maintain or increase the weight of these tissues
  compared to the vehicle-treated castrated controls. The tissue selectivity is assessed by
  comparing the dose-response curves for the anabolic and androgenic tissues.

#### **Visualizations**



Click to download full resolution via product page

Caption: Androgen Receptor Signaling Pathway for SARMs.





Click to download full resolution via product page

• To cite this document: BenchChem. [A Comparative Review of Next-Generation SARMs: Focus on S23]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1680387#comparative-review-of-next-generation-sarms-including-s23]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com